Dup 105 Dup 105 DuP 105 is an orally active oxazolidinone, a new class of synthetic antimicrobial agent with activity against gram-positive bacteria.
Brand Name: Vulcanchem
CAS No.: 96800-41-8
VCID: VC0007222
InChI: InChI=1S/C13H16N2O4S/c1-9(16)14-7-11-8-15(13(17)19-11)10-3-5-12(6-4-10)20(2)18/h3-6,11H,7-8H2,1-2H3,(H,14,16)/t11-,20?/m0/s1
SMILES: CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)S(=O)C
Molecular Formula: C13H16N2O4S
Molecular Weight: 296.34 g/mol

Dup 105

CAS No.: 96800-41-8

Cat. No.: VC0007222

Molecular Formula: C13H16N2O4S

Molecular Weight: 296.34 g/mol

* For research use only. Not for human or veterinary use.

Dup 105 - 96800-41-8

CAS No. 96800-41-8
Molecular Formula C13H16N2O4S
Molecular Weight 296.34 g/mol
IUPAC Name N-[[(5S)-3-(4-methylsulfinylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Standard InChI InChI=1S/C13H16N2O4S/c1-9(16)14-7-11-8-15(13(17)19-11)10-3-5-12(6-4-10)20(2)18/h3-6,11H,7-8H2,1-2H3,(H,14,16)/t11-,20?/m0/s1
Standard InChI Key RYTTWOVTZKVWTO-ZOZMEPSFSA-N
Isomeric SMILES CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)S(=O)C
SMILES CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)S(=O)C
Canonical SMILES CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)S(=O)C

Chemical Structure and Synthesis

The structural uniqueness of DuP 105 lies in its oxazolidinone core, a five-membered ring containing both oxygen and nitrogen atoms. Key features include:

  • Stereochemistry: A defined stereocenter at the C5 position (SS-configuration), critical for ribosomal binding .

  • Functional Groups: A 4-methylsulfinylphenyl moiety at position 3 and an acetamidomethyl group at position 5, enhancing solubility and target affinity .

Synthesis Pathway:
DuP 105 is synthesized through a multi-step process involving:

  • Ring Formation: Condensation of epichlorohydrin with 4-methylsulfinylbenzaldehyde to form the oxazolidinone backbone.

  • Side-Chain Addition: Introduction of the acetamidomethyl group via nucleophilic substitution.

  • Purification: Chromatographic techniques to isolate the enantiomerically pure compound .

This synthetic route allows modifications to optimize pharmacokinetic properties, though DuP 105 itself exhibited limited clinical advancement due to potency issues compared to analogs like DuP 721 .

ParameterDuP 105DuP 721
MIC₉₀ for S. aureus4–16 µg/mL 2–8 µg/mL
Ribosomal Binding AffinityModerate High
Bacteriostatic ActivityYes Yes

Antimicrobial Activity

In Vitro Efficacy:
DuP 105 demonstrates broad-spectrum activity against gram-positive bacteria, with minimum inhibitory concentrations (MICs) varying by species:

  • Staphylococcus aureus: MIC₅₀ = 4–16 µg/mL .

  • Enterococcus faecium: MIC₅₀ = 8–16 µg/mL .

  • Streptococcus pneumoniae: MIC₅₀ = 4 µg/mL .

Notably, its potency is fourfold lower than DuP 721, which achieved MIC₅₀ values of 2–8 µg/mL against the same strains .

In Vivo Performance:
In murine models of staphylococcal and streptococcal infections, DuP 105 showed oral efficacy with 50% effective doses (ED₅₀) of 9–23 mg/kg . Parenteral administration further reduced ED₅₀ values, underscoring its potential for systemic use .

Pharmacological Profile

Pharmacokinetics:
While detailed human pharmacokinetic data are scarce, preclinical studies highlight:

  • Oral Bioavailability: ~50% in rodent models, with peak plasma concentrations achieved within 2 hours .

  • Half-Life: Approximately 3 hours, necessitating multiple daily doses .

  • Metabolism: Hepatic oxidation of the methylsulfinyl group, yielding inactive metabolites .

Clinical Applications and Resistance

Potential Indications:
DuP 105 was explored for:

  • Skin and soft tissue infections caused by MRSA .

  • Pneumonia due to penicillin-resistant Streptococcus pneumoniae .

  • Anaerobic infections, albeit with limited activity against Bacteroides fragilis (MIC₉₀ = 16 µg/mL) .

Current Status and Future Directions

Despite its pioneering role, DuP 105 was discontinued in clinical development by Bristol Myers Squibb, likely due to the superior potency of DuP 721 and the eventual approval of linezolid . Nevertheless, its legacy persists in:

  • Drug Design: Informing structure-activity relationships for newer oxazolidinones .

  • Mechanistic Studies: Cryo-EM analyses of ribosome binding sites, which guide antibiotic optimization .

Table 2: Key Milestones in DuP 105 Development

YearEventSignificance
1987First in vitro characterizationEstablished activity against MRSA
1988Mechanism elucidationConfirmed ribosomal targeting
2025Discontinued statusSuperseded by next-gen agents

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator